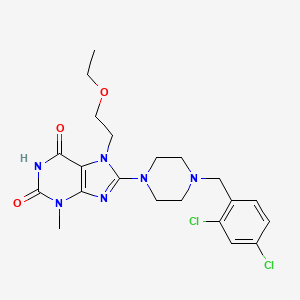

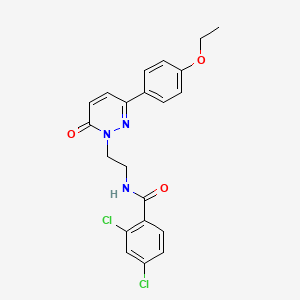

![molecular formula C23H25NO3 B2931164 1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-60-4](/img/structure/B2931164.png)

1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions . A variety of methods exist for the synthesis of substituted piperidines .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and functional groups. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación

Pharmacophore Importance in Medicinal Chemistry

The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore is a crucial structural component in numerous drugs, drug candidates, and biochemical reagents. Recent advancements have showcased significant progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, highlighting their biological relevance. These developments open new avenues for creating biologically active substances with this pharmacophore, underscoring its potential utility in medicinal chemistry research (Ghatpande et al., 2020).

Potential in Anti-Microbial and Anti-Fungal Applications

A novel method for synthesizing N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues has been developed, displaying significant anti-fungal and anti-microbial activities. This breakthrough suggests these compounds' applicability in combating microbial and fungal infections, providing a promising direction for future antimicrobial agents (Ghatpande et al., 2021).

Role as Histone Deacetylase Inhibitors

Spiro[chromane‐2,4′‐piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors, offering a new therapeutic avenue for cancer treatment. These compounds exhibit the ability to inhibit nuclear HDACs and show antiproliferative activities against various tumor cell lines, highlighting their potential as cancer therapeutics (Thaler et al., 2012).

Sigma Receptor Ligands

Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines have been explored as sigma ligands, demonstrating subnanomolar affinity and preference for the sigma 2 binding site. The study of these compounds offers insights into the structural factors influencing sigma 1/sigma 2 affinity and selectivity, contributing valuable knowledge to neuropharmacology and the development of sigma receptor-targeted therapies (Moltzen et al., 1995).

G-Protein-Coupled Receptor 119 Agonists

A novel series of spiro[chromane-2,4'-piperidine] derivatives has been identified as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Their development involved conformational restriction in the linker-to-tail moiety, leading to compounds that significantly reduce glucose excursion in vivo. This discovery provides a new therapeutic option for glucose management, particularly in diabetes treatment (Koshizawa et al., 2018).

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often results in significant changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

Propiedades

IUPAC Name |

1'-(4-phenylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c25-20-17-23(27-21-11-5-4-10-19(20)21)13-15-24(16-14-23)22(26)12-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11H,6,9,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSOWOYUVHDAIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)

![(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)

![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B2931091.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)

amine](/img/structure/B2931095.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2931096.png)

![2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2931097.png)